Bifunctional Covalent Modification of Keap1: Amino Acid Residue Targeting by CDDO-Im Versus CDDO-Me
CDDO-Im is a bifunctional electrophile capable of forming acyl adducts with lysine and tyrosine residues in addition to Michael adducts with cysteines, a property absent in monofunctional CDDO-Me . At 50 nM, CDDO-Im covalently transacylates arginine and serine residues in GSTP and cross-links them to adjacent cysteines, whereas CDDO-Me lacks this second reactive imidazolide site and cannot form such adducts [1].
| Evidence Dimension | Covalent adduct formation on Keap1 and GSTP |
|---|---|
| Target Compound Data | CDDO-Im forms acyl adducts with lysine and tyrosine; transacylates arginine/serine and cross-links to cysteine at 50 nM |
| Comparator Or Baseline | CDDO-Me: forms only Michael adducts with cysteines; lacks acyl adduct or transacylation capability |
| Quantified Difference | Qualitatively distinct binding profile; CDDO-Im engages additional residue classes (Lys, Tyr, Arg, Ser) not targeted by CDDO-Me |
| Conditions | In vitro Keap1 and GSTP protein adductomics (mass spectrometry) |
Why This Matters
This distinct covalent binding profile may confer unique pharmacodynamic properties not achievable with monofunctional analogs, directly impacting target engagement in Nrf2-driven cytoprotection assays.
- [1] Cleasby, A., Yon, J., Day, P. J., et al. (2020). CDDO-imidazolide targets multiple amino acid residues on the Nrf2 adaptor, Keap1. Journal of Biological Chemistry, 295(31), 10822-10841. View Source
